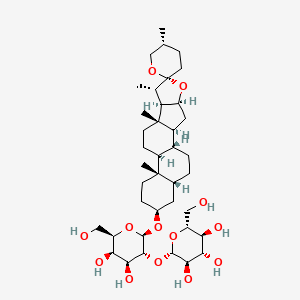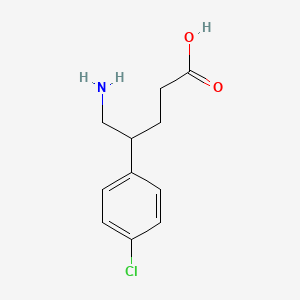![molecular formula C7H9NO5S B1248269 (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1248269.png)
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as thiolactones and amino acids, followed by cyclization reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
科学研究应用
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antioxidant and anti-inflammatory compound.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular signaling pathways, influencing processes such as oxidative stress response and inflammation.
相似化合物的比较
Similar Compounds
Thiabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amino Acid Derivatives: Compounds derived from amino acids with modifications to their side chains.
Uniqueness
The uniqueness of (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[310]hexane-4,6-dicarboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid functional groups
属性
分子式 |
C7H9NO5S |
|---|---|
分子量 |
219.22 g/mol |
IUPAC 名称 |
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5S/c8-7(6(11)12)1-14(13)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+,14?/m1/s1 |
InChI 键 |
PYCDNJSXQRXRFH-BPOMBSSQSA-N |
手性 SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1=O)C(=O)O)(C(=O)O)N |
规范 SMILES |
C1C(C2C(C2S1=O)C(=O)O)(C(=O)O)N |
同义词 |
4-aminho-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 404039 LY 404040 LY-404039 LY-404040 LY404039 LY404040 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)

![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1248192.png)









